Bis(pyridin-3-yloxy)methanethione
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Overview
Description
Bis(pyridin-3-yloxy)methanethione is a chemical compound with the molecular formula C11H8N2O2S. It is also known as O,O-di(pyridin-3-yl) carbonothioate. This compound is characterized by the presence of two pyridin-3-yloxy groups attached to a central methanethione moiety. It is typically found in powder form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyridin-3-yloxy)methanethione can be achieved through the reaction of pyridin-3-ol with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- Pyridin-3-ol is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
- The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(pyridin-3-yloxy)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione moiety to a methylene group.
Substitution: The pyridin-3-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted pyridin-3-yloxy derivatives.
Scientific Research Applications
Bis(pyridin-3-yloxy)methanethione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of bis(pyridin-3-yloxy)methanethione involves its interaction with molecular targets such as enzymes or receptors. The pyridin-3-yloxy groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The central methanethione moiety can also participate in redox reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(pyridin-2-yloxy)methanethione
- Bis(pyridin-4-yloxy)methanethione
- Bis(pyridin-3-yl)methanone
Uniqueness
Bis(pyridin-3-yloxy)methanethione is unique due to the specific positioning of the pyridin-3-yloxy groups, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
dipyridin-3-yloxymethanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDBTBSHNUWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=S)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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